3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide
CAS No.: 365542-41-2
Cat. No.: VC11725568
Molecular Formula: C29H32I2N2O2
Molecular Weight: 694.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365542-41-2 |
|---|---|
| Molecular Formula | C29H32I2N2O2 |
| Molecular Weight | 694.4 g/mol |
| IUPAC Name | 3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methylpyridin-1-ium;diiodide |
| Standard InChI | InChI=1S/C29H32N2O2.2HI/c1-30-18-4-6-25(21-30)10-8-23-12-15-27(16-13-23)33-29-20-24(14-17-28(29)32-3)9-11-26-7-5-19-31(2)22-26;;/h4-7,12-22H,8-11H2,1-3H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | ORKZPPPEEQYYOO-UHFFFAOYSA-L |
| SMILES | C[N+]1=CC=CC(=C1)CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=C[N+](=CC=C4)C)OC.[I-].[I-] |
| Canonical SMILES | C[N+]1=CC=CC(=C1)CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=C[N+](=CC=C4)C)OC.[I-].[I-] |
Introduction
Computed Descriptors
| Descriptor | Value |
|---|---|
| SMILES | C[N+]1=CC=CC(=C1)CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=C[N+](=CC=C4)C)OC.[I-].[I-] |
| InChIKey | ORKZPPPEEQYYOO-UHFFFAOYSA-L |
This compound's unique structure suggests potential utility in diverse fields, including organic electronics and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions to construct the complex aromatic framework and incorporate the pyridinium groups. The general steps include:
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Ether Formation: The phenoxy group is introduced through nucleophilic substitution reactions.
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Quaternization: Pyridine derivatives are alkylated to form pyridinium salts.
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Purification: The final product is isolated as a diiodide salt to enhance stability and solubility.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
NMR Spectroscopy
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1H^1H1H NMR: Provides insights into the aromatic protons and alkyl chain hydrogens.
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13C^{13}C13C NMR: Confirms the presence of aromatic carbons and quaternary centers.
FTIR Spectroscopy
Key peaks include:
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Ether stretch () around 1100 cm.
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Pyridinium vibrations near 1600 cm.
Mass Spectrometry
The molecular ion peak at 694 m/z confirms the molecular weight.
Potential Applications
This compound holds promise in several domains:
Medicinal Chemistry
Quaternary ammonium compounds are often explored for their antimicrobial properties. The dual pyridinium structure may enhance bioactivity against Gram-positive and Gram-negative bacteria.
Organic Electronics
The extended conjugation in its aromatic system suggests potential use in light-emitting diodes (LEDs) or organic photovoltaics.
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